Structural Uniqueness: Conjugated Cyclopentylidene-Phenylsulfonyl-Nitrile Architecture vs. Simpler Arylsulfonylpropenenitriles
The target compound incorporates three pharmacophoric elements in a single conjugated system: an exocyclic cyclopentylidene group, a phenylsulfonyl electron-withdrawing group, and a nitrile moiety. This exact combination is absent from common analog scaffolds. The closest structural comparator, 4-cyanocyclopent-2-enyl phenyl sulfone (a cycloadduct of phenylsulfonylallene with propenenitrile) [1], differs in the position of the double bond (endocyclic vs. exocyclic) and the attachment point of the nitrile group. The simpler analog 3-cyclopentylidenepropanenitrile [2] lacks the phenylsulfonyl group entirely, resulting in a molecular weight difference of 129.18 g/mol (132.16 vs. 261.34 g/mol) and fundamentally different electronic properties. (E)-3-Phenylsulfonylprop-2-enenitrile lacks the cyclopentylidene ring, reducing steric bulk and conformational constraint. No direct head-to-head biological data comparing these analogs is publicly available.
| Evidence Dimension | Molecular architecture: presence and connectivity of cyclopentylidene, phenylsulfonyl, and nitrile groups |
|---|---|
| Target Compound Data | C14H15NO2S, MW 261.34 g/mol; exocyclic cyclopentylidene conjugated to both phenylsulfonyl and nitrile |
| Comparator Or Baseline | 3-cyclopentylidenepropanenitrile: C8H11N, MW 121.18 g/mol (no phenylsulfonyl); (E)-3-phenylsulfonylprop-2-enenitrile: C9H7NO2S, MW 193.22 g/mol (no cyclopentylidene); 4-cyanocyclopent-2-enyl phenyl sulfone: C12H11NO2S, MW 233.29 g/mol (endocyclic double bond, different nitrile position) |
| Quantified Difference | Target compound is the only structure combining all three functional domains; MW differs from analogs by 40–140 g/mol |
| Conditions | Structural comparison based on published molecular formulas and IUPAC nomenclature; no biological assay data available for direct comparison |
Why This Matters
For screening library procurement, structural uniqueness determines the chemical space coverage; this compound occupies a distinct region not addressed by simpler arylsulfonylpropenenitriles or cyclopentylidene nitriles alone.
- [1] Science of Synthesis: Treatment of (phenylsulfonyl)allene with propenenitrile affords 4-cyanocyclopent-2-enyl phenyl sulfone. Thieme Chemistry. View Source
- [2] Vaia Study Resource. 3-cyclopentylidenepropanenitrile (CAS derived from 2-bromoethylidene)cyclopentane + KCN). Molecular formula C8H11N. View Source
